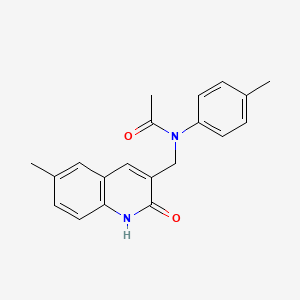
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide, also known as PTAA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of quinoline-based compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide is not fully understood. However, it is believed that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been shown to inhibit the activity of certain enzymes involved in these pathways, leading to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of certain enzymes involved in oxidative stress. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has also been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has several advantages and limitations for lab experiments. One of the main advantages is its ability to exhibit multiple biological activities, making it a potential candidate for the development of new drugs. However, the limitations include its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide in scientific research. One potential direction is the development of new drugs based on the structure of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide. Another potential direction is the investigation of the effects of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide on other signaling pathways involved in various diseases. Additionally, the development of new methods for the synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide could lead to improved yields and purity of the compound.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide involves the reaction of 2-hydroxy-6-methylquinoline with p-tolylacetic acid in the presence of a catalyst. The reaction proceeds via a condensation reaction, forming N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide as the final product. This method has been optimized to obtain high yields of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide with minimal impurities.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been widely used in scientific research due to its unique properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. These properties make N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide a potential candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-4-7-18(8-5-13)22(15(3)23)12-17-11-16-10-14(2)6-9-19(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKWJXNQEQJHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

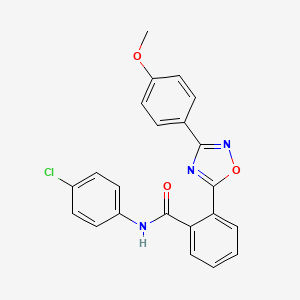
![N-ethyl-2-methyl-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7689186.png)

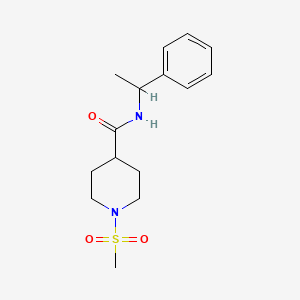





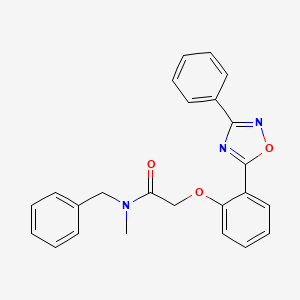
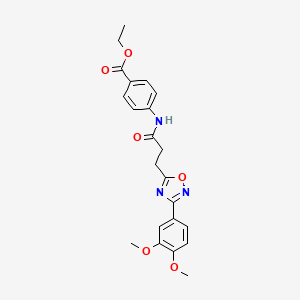


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7689275.png)